molecular formula C18H16Br3NO4 B11707084 Methyl 3-{2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy}benzoate

Methyl 3-{2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy}benzoate

Cat. No.: B11707084
M. Wt: 550.0 g/mol
InChI Key: LYTFNUYAKBSKKJ-UHFFFAOYSA-N
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Description

Methyl 3-{2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy}benzoate is a synthetic organic compound characterized by a benzoate ester core modified with a tribromoethoxy group and a 4-methylbenzoylamino substituent. The tribromoethoxy group likely enhances lipophilicity and steric bulk, which may influence binding affinity or metabolic stability compared to analogs with smaller substituents .

Properties

Molecular Formula

C18H16Br3NO4

Molecular Weight

550.0 g/mol

IUPAC Name

methyl 3-[2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy]benzoate

InChI

InChI=1S/C18H16Br3NO4/c1-11-6-8-12(9-7-11)15(23)22-17(18(19,20)21)26-14-5-3-4-13(10-14)16(24)25-2/h3-10,17H,1-2H3,(H,22,23)

InChI Key

LYTFNUYAKBSKKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)OC2=CC=CC(=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy}benzoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-{2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-{2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy}benzoate involves its interaction with specific molecular targets. The bromine atoms and the ester and amide groups play crucial roles in its reactivity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

Methyl 3-[[4-(4-Bromo-2-formylphenoxy)-6-(4-Methoxyphenoxy)-1,3,5-Triazin-2-yl]Amino]Benzoate (5l) Structure: Features a triazine ring with bromo, methoxyphenoxy, and formylphenoxy substituents. Application: Investigated as a research chemical in heterocyclic synthesis . Key Differences: The triazine core in 5l introduces nitrogen-rich reactivity, unlike the tribromoethoxy group in the main compound.

Metsulfuron Methyl (Pesticide)

  • Structure : Contains a sulfonylurea bridge linked to a methoxy-triazine group.
  • Application : Herbicide targeting acetolactate synthase in plants .
  • Key Differences : The sulfonylurea moiety in metsulfuron enables enzyme inhibition, whereas the main compound’s tribromo group may prioritize steric effects over enzymatic interactions.

Methyl 3,4,5-Tris(3-(((2-(tert-Butyldisulfaneyl)Ethoxy)Carbonyl)Amino)Propoxy)Benzoate (3) Structure: Modified with disulfide-masked tert-butyl groups for oligonucleotide delivery. Application: Drug delivery systems leveraging biodegradable disulfide linkages . Key Differences: Disulfide units enable redox-responsive release, absent in the main compound.

Reactivity and Stability

  • Steric Hindrance : The bulky tribromo group may reduce enzymatic degradation rates relative to smaller substituents in metsulfuron methyl or disulfide systems .
  • Biological Interactions: Unlike sulfonylureas (enzyme inhibitors) or disulfides (drug delivery), the main compound’s bromine-rich structure may favor non-polar interactions, such as membrane penetration or protein binding .

Biological Activity

Methyl 3-{2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy}benzoate is a complex organic compound with significant potential in various biological applications. Its molecular formula is C18H16Br3NO4, and it features a unique structure that includes multiple bromine atoms which are known to influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC18H16Br3NO4
Molecular Weight550.0 g/mol
IUPAC NameThis compound
InChIInChI=1S/C18H16Br3NO4/c1-11-6-8-12(9-7-11)15(23)22-17(18(19,20)21)26-14-5-3-4-13(10-14)16(24)25-2/h3-10,17H,1-2H3,(H,22,23)
Canonical SMILESCC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)OC2=CC=CC(=C2)C(=O)OC

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The bromine atoms and functional groups (ester and amide) play crucial roles in its reactivity:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways.
  • Protein Interaction : It can interact with proteins and alter their functions, potentially leading to therapeutic effects.
  • Cellular Uptake : The structure facilitates cellular uptake, enhancing its bioavailability.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that brominated compounds can possess significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.

Anticancer Activity

This compound has been investigated for its potential anticancer effects. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells by targeting tubulin at the colchicine binding site:

  • Case Study : A related compound showed an IC50 value of 1.48 µM against non-small cell lung carcinoma (A549), indicating potent antiproliferative activity .

Cytotoxicity and Apoptosis

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it can significantly induce apoptosis:

  • Cell Cycle Analysis : The compound has been shown to affect cell cycle progression in cancer cells.
  • Apoptotic Effects : It triggered apoptosis in treated cells compared to controls.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Study FocusFindings
Antimicrobial ActivitySignificant antibacterial effects observed.
Anticancer ActivityInduced apoptosis in A549 cell line (IC50 = 1.48 µM).
Mechanism of ActionInhibition of tubulin polymerization noted.

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